molecular formula C13H10N2OS2 B2878300 (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one CAS No. 1006727-68-9

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Cat. No.: B2878300
CAS No.: 1006727-68-9
M. Wt: 274.36
InChI Key: YNQBKTWOKFTVNR-WDZFZDKYSA-N
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Description

(Z)-5-((1H-Indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is a biologically active compound recognized in research for its potent and selective inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a prominent therapeutic target for type 2 diabetes and obesity . This (Z)-isomer rhodanine derivative acts as a competitive inhibitor, binding to the enzyme's active site and preventing the dephosphorylation of the insulin receptor , thereby potentiating insulin action. Its mechanism involves enhancing insulin receptor phosphorylation and subsequent downstream signaling, which has been demonstrated to improve insulin sensitivity in cellular models. The structural incorporation of the indole moiety is critical for its binding affinity and selectivity. Consequently, this compound serves as a valuable pharmacological tool for investigating the molecular mechanisms of insulin resistance, validating PTP1B as a target, and exploring novel therapeutic strategies for metabolic disorders. Research utilizing this inhibitor provides crucial insights into energy homeostasis and signal transduction pathways.

Properties

IUPAC Name

4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-methyl-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-15-12(16)11(18-13(15)17)6-8-7-14-10-5-3-2-4-9(8)10/h2-7,16H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPQQLFJMMGOQQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one typically involves the condensation of 3-methyl-2-thioxothiazolidin-4-one with an indole derivative. One common method is the Knoevenagel condensation reaction, where the indole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, where nucleophiles like amines or thiols can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.

    Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted thiazolidinones.

Scientific Research Applications

While there is no direct information about the applications of the specific compound "(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one" in the provided search results, the search results do discuss applications of related compounds, such as thiazolidin-4-one and thioxothiazolidine derivatives, as anticancer and antimicrobial agents .

Thiazolidin-4-one Derivatives as Anticancer Agents

Thiazolidin-4-one derivatives have demonstrated anticancer activity and are being explored as potential innovative anticancer agents . These compounds have shown significant anticancer activities and have been the subject of extensive research . Their mechanism of action involves the inhibition of specific enzymes, such as tubulin polymerization, which leads to mitotic arrest and cell death, preventing cancer progression . They can also inhibit enzymes like carbonic anhydrases, protein tyrosine kinases, and protein tyrosine phosphatases, which regulate cell growth and differentiation . Some specific examples of thiazolidin-4-one derivatives with anticancer activity include:

  • Compound 2 , which displayed CDK2 inhibitory activity (IC 50 = 56.97 ± 2 µM) and cytotoxic activity against MCF-7 and HepG2 tumor cell lines (IC 50 values of 0.54 µM and 0.24 µM, respectively) .
  • Compound 6 , which exhibited potent inhibitory activity toward multi-tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR (IC 50 = 0.021 µmol L −1), and cytotoxic activity against the A549 lung carcinoma cell line (0.041 µM concentration) .
  • Compound 7 , which showed potent PIM kinase inhibition (IC 50 = 2.2 ± 1.8 µM) and anti-proliferative activity against two leukemia cell lines (MV4-11 and K562) with IC 50 values of 3.4 µM and 0.75 µM, respectively .

Thiazolidinone and Thioxothiazolidine Derivatives as Antimicrobial Agents

Thiazolidinone and thioxothiazolidine derivatives exhibit antimicrobial activity . All synthesized compounds exhibited antibacterial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin and (for the majority of compounds) streptomycin . The most sensitive bacterium was S. aureus, while L. monocytogenes was the most resistant . The best antibacterial activity was observed for compound 5d (Z)-N-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-hydroxybenzamide (Minimal inhibitory concentration, MIC at 37.9–113.8 μM, and Minimal bactericidal concentration MBC at 57.8–118.3 μM) .

Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1 H-indole-2-carboxylate derivatives also exhibit antibacterial activity against eight Gram-positive and Gram-negative bacteria . Their activity exceeded those of ampicillin as well as streptomycin by 10–50 fold . The most sensitive bacterium was En. Cloacae, while E. coli was the most resistant one, followed by M. flavus .

Other Activities

Mechanism of Action

The mechanism of action of (Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to the inhibition of enzyme activity, receptor binding, and DNA replication.

    Pathways Involved: It can modulate signaling pathways such as the apoptotic pathway, leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (Z)-5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one: Lacks the methyl group at the 3-position of the thiazolidinone ring.

    3-methyl-2-thioxothiazolidin-4-one: Lacks the indole moiety.

    Indole-3-carboxaldehyde: Contains the indole moiety but lacks the thiazolidinone ring.

Uniqueness

(Z)-5-((1H-indol-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one is unique due to the combination of the indole and thiazolidinone moieties, which contribute to its diverse biological activities. The presence of the methyl group at the 3-position of the thiazolidinone ring further enhances its chemical reactivity and potential biological effects .

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